10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile is a complex organic compound belonging to the dibenzoxazepine family. This compound is characterized by its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core with additional functional groups such as a 4-methylphenyl group and two cyano groups at the 7 and 8 positions. The compound’s structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form diaryl ethers. These intermediates are then subjected to an intramolecular McMurry reaction using titanium tetrachloride (TiCl4) and zinc (Zn) in tetrahydrofuran (THF) to yield the dibenzo[b,f][1,4]oxazepine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity and yield, would apply to its large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane (DCM), and catalysts or promoters to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aromatic rings.
Scientific Research Applications
10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile has several scientific research applications, including:
Industry: Its unique chemical properties may find applications in the development of new materials, sensors, and other industrial products.
Mechanism of Action
The mechanism of action of 10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile involves its interaction with specific molecular targets, such as the TRPA1 receptor. This receptor is a nonselective cation channel expressed in nociceptive neurons and is involved in transducing mechanical, thermal, and pain-related inflammatory signals . The compound acts as an agonist, activating the receptor and triggering downstream signaling pathways that lead to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10-(4-Methylphenyl)-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile include other dibenzoxazepine derivatives, such as:
- 11H-dibenz[b,e]azepine
- Dibenz[b,f][1,4]oxazepine (CR)
- Benzo[b][1,4]oxazepine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C22H15N3O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-6H-benzo[b][1,4]benzoxazepine-2,3-dicarbonitrile |
InChI |
InChI=1S/C22H15N3O/c1-15-6-8-19(9-7-15)25-14-16-4-2-3-5-21(16)26-22-11-18(13-24)17(12-23)10-20(22)25/h2-11H,14H2,1H3 |
InChI Key |
CHSKUJWKIVVNLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3OC4=C2C=C(C(=C4)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.